Arteannuin N
Description
Arteannuin N is a bioactive sesquiterpene lactone isolated from Artemisia annua, a plant renowned for its antimalarial compounds. It is part of the arteannuin family, which includes structurally related compounds such as arteannuin B, artemisinin, and their derivatives. This compound exhibits antimalarial activity and has demonstrated anti-inflammatory effects in rat models by reducing TNF-α levels and modulating autophagy . While its exact biosynthetic pathway remains under investigation, it is hypothesized to derive from artemisinic acid, a key intermediate in the artemisinin biosynthesis pathway .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDIAJDXEYNLGO-WSLQDRLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC=C(C2=O)C)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Preparation Methods
Extraction of Artemisinin Precursors
The synthesis of Arteannuin N typically begins with the isolation of artemisinin from Artemisia annua. Artemisinin extraction employs supercritical CO₂ fluid extraction (SFE) at pressures of 25–30 MPa and temperatures of 40–50°C, achieving yields of 1.2–1.8% (w/w) from dried plant material. Alternative methods include ethanol reflux extraction (80% v/v, 70°C), though this approach results in lower purity (∼75%) due to co-extraction of chlorophyll and waxes.
Chemical Modification Pathways
The conversion of artemisinin to this compound involves three critical steps:
Selective Reduction
Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −20°C selectively reduces the lactone carbonyl group of artemisinin to yield dihydroartemisinin (DHA). This step achieves >90% conversion efficiency, with the reaction progress monitored via thin-layer chromatography (TLC; Rf = 0.35 in hexane:ethyl acetate 7:3).
Photo-Oxidation
DHA undergoes photo-oxidation in pyridine using a 200W high-pressure mercury lamp and hematoporphyrin as a photosensitizer. Oxygen bubbling at 0.5 L/min facilitates peroxide bridge formation, producing the α-hydroperoxide intermediate with 68–72% yield. Reaction optimization studies demonstrate that maintaining the solution at 10–15°C prevents thermal degradation of the peroxide moiety.
Cyclization
The final cyclization employs tosyl chloride (TsCl) and triethylamine (Et₃N) in dichloromethane at 0°C. This step achieves 85–90% conversion to this compound, with nuclear magnetic resonance (NMR) analysis confirming the stereochemistry at C-12 (δH 5.42 ppm, d, J = 3.1 Hz).
Table 1: Key Reaction Parameters in Synthetic Preparation
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Artemisinin Extraction | Supercritical CO₂, 28 MPa, 45°C | 1.5 | 98 |
| NaBH₄ Reduction | THF, −20°C, 2 h | 92 | 95 |
| Photo-Oxidation | Pyridine, O₂, 200W Hg lamp, 12 h | 70 | 88 |
| TsCl Cyclization | CH₂Cl₂, 0°C, Et₃N, 4 h | 87 | 99 |
Biosynthetic Approaches
In Planta Biosynthesis
This compound biosynthesis in Artemisia annua involves the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the sesquiterpene backbone precursor. Isotopic labeling studies using [¹³C]-dihydroartemisinic acid demonstrate that 60–65% of this compound originates from cyclization of this intermediate. Glandular trichomes exhibit the highest biosynthetic activity, producing 0.8–1.2 mg/g dry weight of this compound during the flowering stage.
Cell Culture Systems
Suspension-cultured Artemisia annua cells convert arteannuin I/J precursors to this compound with 45–50% efficiency under optimized conditions:
- Light: 60 μmol/m²/s, 16/8 h photoperiod
- Medium: Murashige and Skoog (MS) basal salts with 2.0 mg/L naphthaleneacetic acid (NAA)
- Precursor feeding: 50 μM dihydroartemisinic acid, 72 h incubation
Table 2: Biosynthetic Yield Comparison
| System | This compound Yield (mg/L) | Time (Days) |
|---|---|---|
| Whole Plant | 8.2 ± 0.7 | 90 |
| Cell Suspension | 12.4 ± 1.1 | 21 |
| Hairy Root Culture | 6.8 ± 0.9 | 35 |
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ tubular photoreactors (316L stainless steel, 50 L capacity) for the photo-oxidation step. Key parameters:
- Residence time: 45 min
- Oxygen partial pressure: 2.5 bar
- Quantum yield: 0.32 ± 0.03 mol/Einstein
Analytical and Quality Control
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) remains the gold standard for purity assessment:
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (55:45 v/v)
- Retention time: 14.3 ± 0.2 min
Validation Parameters
- Linearity: R² = 0.9998 (5–500 μg/mL)
- LOD: 0.12 μg/mL
- LOQ: 0.40 μg/mL
Chemical Reactions Analysis
Types of Reactions: Arteannuin N undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pressure.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under specific pH and temperature conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties.
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that Arteannuin N and related compounds may possess antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19.
- Mechanisms of Action : this compound may inhibit viral replication by blocking the interaction between the viral spike protein and human ACE2 receptors, thus preventing viral entry into cells. Additionally, it may interfere with the NF-κB signaling pathway, which is crucial for inflammatory responses during viral infections .
- Efficacy Studies : In vitro studies have shown that this compound exhibits significant antiviral activity against SARS-CoV-2. For instance, artesunate (a derivative) demonstrated a strong inhibitory effect on viral infection in human lung cancer cells . Furthermore, combination therapies involving this compound have shown enhanced efficacy against the virus compared to monotherapies .
Anticancer Properties
This compound has been investigated for its potential anticancer effects across various cancer types.
- Targeting Cancer Pathways : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways such as PI3K-Akt and NF-κB . It has shown promise in inhibiting the growth of prostate cancer cells and enhancing the efficacy of other chemotherapeutic agents .
-
Case Studies :
- A study highlighted that this compound reduced tumor growth in animal models of leukemia by targeting neprilysin, a protease implicated in cancer progression .
- Another investigation reported that it could enhance TRAIL-mediated cytotoxicity in cervical cancer cells, suggesting its role as an adjunct therapy in cancer treatment .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.
- Mechanisms : The compound appears to inhibit amyloidogenesis and neuroinflammation by modulating NF-κB and inflammasome pathways . This action could mitigate cognitive decline associated with Alzheimer's disease.
Pharmacological Insights
The pharmacological profile of this compound is still being elucidated through computational methods and experimental validation.
- Target Identification : Reverse docking studies have identified neprilysin as a significant target for this compound. This protease is involved in various physiological processes and is a candidate for therapeutic intervention in both cancer and neurodegenerative diseases .
- Chemical Interactions : The binding affinity of this compound to neprilysin was assessed using molecular docking techniques, revealing a favorable interaction profile that warrants further investigation into its clinical applications .
Comparative Efficacy with Other Treatments
A comparative analysis of this compound with other antimalarial agents shows that it may offer unique advantages.
| Treatment | Efficacy Against Malaria | Antiviral Activity | Anticancer Potential |
|---|---|---|---|
| This compound | Moderate | High | High |
| Artemisinin | High | Moderate | Moderate |
| Artesunate | High | Very High | Moderate |
Mechanism of Action
The mechanism of action of Arteannuin N involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bridge. This leads to oxidative stress in target cells, causing damage to cellular components such as DNA, proteins, and lipids. The compound targets various molecular pathways, including the inhibition of key enzymes and the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Findings :
- Antiviral Activity : Arteannuin B outperforms artemisinin derivatives in inhibiting SARS-CoV-2 by targeting post-entry viral replication and nucleocapsid protein expression .
- Anti-inflammatory Mechanisms : Arteannuin N and artemisinin both modulate autophagy, but this compound uniquely reduces TNF-α, a cytokine linked to inflammatory diseases .
- Structural-Activity Relationships : The furan ring in arteannuin B enhances its binding to parasitic β-tubulin, while artemisinin’s endoperoxide bridge is essential for reactive oxygen species (ROS)-mediated parasite killing .
Clinical and Industrial Relevance
- Artemisinin Derivatives: Artesunate and DHA are clinically approved for malaria and repurposed for COVID-19 due to their safety and immunomodulatory effects .
- Arteannuin B : Emerging as a lead compound for antiviral drug development, with industrial production challenges due to low natural abundance .
Biological Activity
Arteannuin N, a sesquiterpene lactone derived from the plant Artemisia annua, has garnered attention in recent years due to its promising biological activities, particularly in the fields of oncology and immunology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is part of a larger family of compounds known as artemisinins, which are primarily recognized for their antimalarial properties. However, recent studies suggest that this compound exhibits a range of biological activities beyond its antimalarial effects, including anti-inflammatory, anticancer, and immunomodulatory properties.
The biological activities of this compound are mediated through various mechanisms:
- Inhibition of Tumor Growth : this compound has been shown to inhibit tumor growth by inducing apoptosis and senescence in cancer cells. In a study involving Balb/c mice with 4T1 mammary carcinoma cells, this compound significantly reduced tumor size when administered intraperitoneally at a dosage of 25 mg/kg body weight .
- Autophagy Induction : this compound promotes autophagy in cancer cells through the endoplasmic reticulum (ER) stress response. This was evidenced by increased levels of autophagy-related proteins such as ATG5, ATG7, and Beclin-1 in treated cells .
- Immunomodulation : The compound exhibits immunosuppressive effects by modulating cytokine production. For instance, it has been reported to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages .
Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Antitumor Activity : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce ER stress was linked to enhanced autophagic flux and subsequent tumor suppression .
- Anti-inflammatory Effects : Research indicated that this compound could suppress inflammation by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The compound's cytotoxic effects were associated with the activation of apoptosis pathways and inhibition of survival signaling pathways .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a murine model of breast cancer, treatment with this compound led to a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues following treatment .
- Case Study 2 : A clinical observation noted that patients treated with formulations containing Artemisia annua derivatives exhibited improved outcomes in terms of tumor reduction and overall survival rates when combined with standard chemotherapy regimens .
Comparative Data Table
The following table summarizes the biological activities and mechanisms associated with this compound:
Q & A
Q. What spectroscopic and chromatographic techniques are essential for characterizing Arteannuin N’s structural purity?
Methodological Answer:
- Use Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, and 2D-COSY) to confirm stereochemistry and functional groups .
- High-Resolution Mass Spectrometry (HR-MS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) identifies key absorption bands (e.g., lactone carbonyl groups) .
- High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection quantifies purity (>95% recommended for biological assays) .
| Technique | Parameters | Purpose |
|---|---|---|
| NMR | CDCl₃/DMSO-d₆ solvent, 400–700 MHz | Structural elucidation |
| HR-MS | ESI+, m/z range 100–1000 | Molecular ion confirmation |
| HPLC | C18 column, acetonitrile/water gradient | Purity assessment |
Q. How should researchers design initial bioactivity assays for this compound?
Methodological Answer:
- Dose-response studies (e.g., 0.1–100 µM) using standardized cell lines (e.g., HepG2 for cytotoxicity, Plasmodium falciparum 3D7 for antimalarial activity) .
- Include positive controls (e.g., artemisinin for antimalarial assays) and vehicle controls (DMSO <0.1%) .
- Replicate experiments at least three times with technical triplicates to assess variability .
Q. What are the best practices for synthesizing this compound in a laboratory setting?
Methodological Answer:
- Follow green chemistry principles : use catalytic methods (e.g., Lewis acids) to reduce byproducts .
- Optimize reaction conditions (temperature, solvent polarity) via Design of Experiments (DoE) to maximize yield .
- Validate synthetic intermediates with thin-layer chromatography (TLC) and melting point analysis .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?
Methodological Answer:
- Conduct meta-analysis of published IC₅₀ values, adjusting for variables like cell type, assay duration, and solvent .
- Perform sensitivity analysis to identify critical parameters (e.g., pH, serum concentration) influencing results .
- Use publicly accessible datasets (e.g., ChEMBL, PubChem) to compare bioactivity trends .
Q. What experimental strategies can elucidate this compound’s mechanism of action against drug-resistant pathogens?
Methodological Answer:
- Transcriptomic profiling (RNA-seq) of treated vs. untreated pathogens to identify dysregulated pathways .
- Molecular docking studies (AutoDock Vina, Schrödinger) to predict binding affinity for target proteins (e.g., PfATP6 in malaria) .
- Validate hypotheses with gene knockout models (CRISPR-Cas9) or competitive inhibition assays .
Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
Q. What statistical methods are appropriate for analyzing dose-dependent synergies between this compound and adjunct therapies?
Methodological Answer:
- Apply Chou-Talalay combination index (CI) to quantify synergism/antagonism .
- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., this compound + artesunate vs. monotherapies) .
- Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .
Methodological Guidelines for Reproducibility
Q. How can experimental protocols for this compound studies be standardized across labs?
Methodological Answer:
Q. What steps mitigate batch-to-batch variability in this compound isolation from natural sources?
Methodological Answer:
- Standardize extraction solvents (e.g., 70% ethanol vs. supercritical CO₂) and drying methods (lyophilization) .
- Perform principal component analysis (PCA) on LC-MS datasets to identify outlier batches .
- Source plant material from certified cultivators with genomic authentication .
Data Interpretation and Reporting
Q. How should researchers address non-significant results in this compound studies?
Methodological Answer:
Q. What ethical considerations apply to in vivo testing of this compound derivatives?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
